2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-2-3-13-29-23(31)22-21(19(14-26-22)16-7-5-4-6-8-16)28-24(29)32-15-20(30)27-18-11-9-17(25)10-12-18/h4-12,14,26H,2-3,13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBWZQAYPAJTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C26H28N4O3S
- Molecular Weight : 476.6 g/mol
- CAS Number : 1261009-20-4
The structure features a pyrrolo-pyrimidine core with various substitutions that influence its biological activity.
Anticancer Properties
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can selectively target folate receptors (FRs), which are overexpressed in many cancer cells. This selectivity enhances their potential as targeted therapies.
- Mechanism of Action :
- In Vitro Studies :
- In Vivo Efficacy :
Case Studies
Several notable studies have explored the biological activity of pyrrolo[3,2-d]pyrimidines:
- Study on Selective Uptake :
- Resistance Mechanisms :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O3S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1261009-20-4 |
| Anticancer Target | GARFTase |
| IC50 Against KB Cells | 1.7 nM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Impact :
- The 4-chlorophenyl group in the query compound enhances electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-ethylphenyl analog (CAS 1260631-92-2, ) increases lipophilicity, which may affect bioavailability.
- Thioether vs. Ether Linkers : The thioacetamide linker in the query compound (C-S bond length ~1.81 Å) provides stronger hydrogen-bond acceptor capacity compared to oxygen-based linkers (C-O ~1.43 Å) .
Bioactivity Trends :
- Pyrimidine derivatives (e.g., ) exhibit moderate kinase inhibition but lower metabolic stability due to simpler scaffolds.
- Pyrrolo[2,3-d]pyrimidines (positional isomers, ) show altered binding modes in computational models, suggesting divergent pharmacological profiles.
Comparison with Patent Derivatives
Table 2: Pharmacophore Variations in Patent Literature
Analysis:
- Electron-Deficient Groups : The query compound’s 4-chlorophenyl group aligns with trends in kinase inhibitors (e.g., imatinib), whereas trifluoromethyl groups in patent compounds improve metabolic stability but may increase toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
